

Technical Support Center: Enhancing the Bioavailability of R 1487

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Compound of Interest

Compound Name:	R 1487
CAS No.:	449811-92-1
Cat. No.:	B1678696

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in improving the oral bioavailability of the p38 MAP kinase inhibitor, **R 1487**. Given that the clinical development of **R 1487** was discontinued in early phases, specific bioavailability data is not publicly available.[1] Therefore, this guide focuses on general strategies and experimental protocols applicable to compounds with similar physicochemical properties, which are common among kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is **R 1487** and what are its potential bioavailability challenges?

R 1487 is an orally bioavailable and highly selective inhibitor of p38 α mitogen-activated protein kinase with the chemical name 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one.[2] It was investigated for the treatment of inflammatory diseases such as rheumatoid arthritis.[2][3] Like many kinase inhibitors, **R 1487** is a relatively large and complex molecule, which can lead to poor aqueous solubility and/or low intestinal permeability, both of which are common causes of low oral bioavailability.[4]

Q2: What are the primary strategies for improving the oral bioavailability of a poorly soluble compound like **R 1487**?

There are several established strategies to enhance the oral bioavailability of poorly soluble drugs.^{[4][5][6][7]} These can be broadly categorized into:

- Formulation-based approaches: These methods aim to increase the dissolution rate and/or solubility of the drug in the gastrointestinal tract.
- Chemical modification: This involves altering the chemical structure of the drug to improve its physicochemical properties.
- Co-administration with other agents: This strategy involves the use of substances that can enhance absorption or reduce pre-systemic metabolism.

Q3: How can I assess the intestinal permeability and potential for active efflux of **R 1487**?

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.^{[8][9]} This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express various transporter proteins, including efflux transporters like P-glycoprotein (P-gp).^{[10][11]} By measuring the transport of **R 1487** from the apical (A) to the basolateral (B) side and vice versa, you can determine its apparent permeability coefficient (P_{app}) and efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.^[10]

Q4: What in vivo studies are necessary to determine the oral bioavailability of **R 1487**?

In vivo pharmacokinetic (PK) studies are essential to determine the oral bioavailability of a drug.^{[12][13]} A typical study design involves administering **R 1487** to an animal model (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.^[12] Blood samples are collected at various time points after administration, and the plasma concentrations of the drug are measured. The oral bioavailability ($F\%$) is then calculated by comparing the area under the plasma concentration-time curve (AUC) from the oral dose to the AUC from the IV dose, adjusted for the dose administered.^[12]

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Low aqueous solubility of R 1487	High crystallinity, hydrophobic nature of the molecule.	Explore formulation strategies such as solid dispersions, lipid-based formulations (e.g., SMEDDS), or nanosuspensions to enhance solubility and dissolution rate. [4] [6] [14]
Poor intestinal permeability	Large molecular size, low lipophilicity, or active efflux by transporters like P-gp.	Conduct a Caco-2 permeability assay to confirm low permeability and investigate if it is a substrate for efflux transporters. [9] [10] If efflux is confirmed, consider co-administration with a P-gp inhibitor or chemical modification to a prodrug. [15]
High first-pass metabolism	Extensive metabolism in the liver or gut wall by cytochrome P450 enzymes.	Investigate the metabolic stability of R 1487 using in vitro liver microsome assays. If metabolism is high, consider co-administration with a CYP enzyme inhibitor or developing a prodrug that is less susceptible to first-pass metabolism. [15]
Variability in oral absorption	Dependence on food intake for absorption.	Conduct a food-effect bioavailability study in an animal model to assess the impact of food on the absorption of R 1487. [16] Formulation strategies can also help reduce food-dependent variability.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of **R 1487**.

Methodology:

- Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.[8]
- Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[10]
- Permeability Assessment:
 - A-to-B Transport: The test compound (**R 1487**) is added to the apical (A) side, and its appearance in the basolateral (B) side is measured over time.
 - B-to-A Transport: The test compound is added to the basolateral (B) side, and its appearance in the apical (A) side is measured over time.
- Sample Analysis: The concentration of **R 1487** in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
- Data Analysis: The apparent permeability coefficient (Papp) for both directions is calculated. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of **R 1487**.

Methodology:

- Animal Model: Male Sprague-Dawley rats are used for the study.
- Drug Administration:

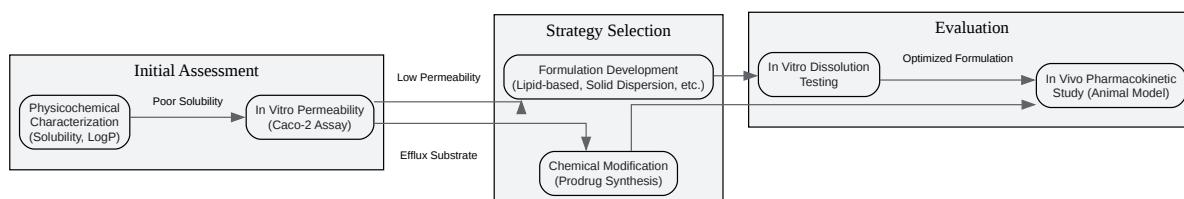
- Intravenous (IV) Group: **R 1487** is administered as a single bolus injection into the tail vein (e.g., at a dose of 1 mg/kg).
- Oral (PO) Group: **R 1487** is administered by oral gavage (e.g., at a dose of 10 mg/kg).
- Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after drug administration.
- Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation and the concentration of **R 1487** is determined by LC-MS/MS.
- Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, C_{max}, T_{max}, and half-life, are calculated using appropriate software. The absolute oral bioavailability (F%) is calculated using the formula: $F\% = (AUC_{\text{oral}} / AUC_{\text{IV}}) * (Dose_{\text{IV}} / Dose_{\text{oral}}) * 100$.[\[12\]](#)

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

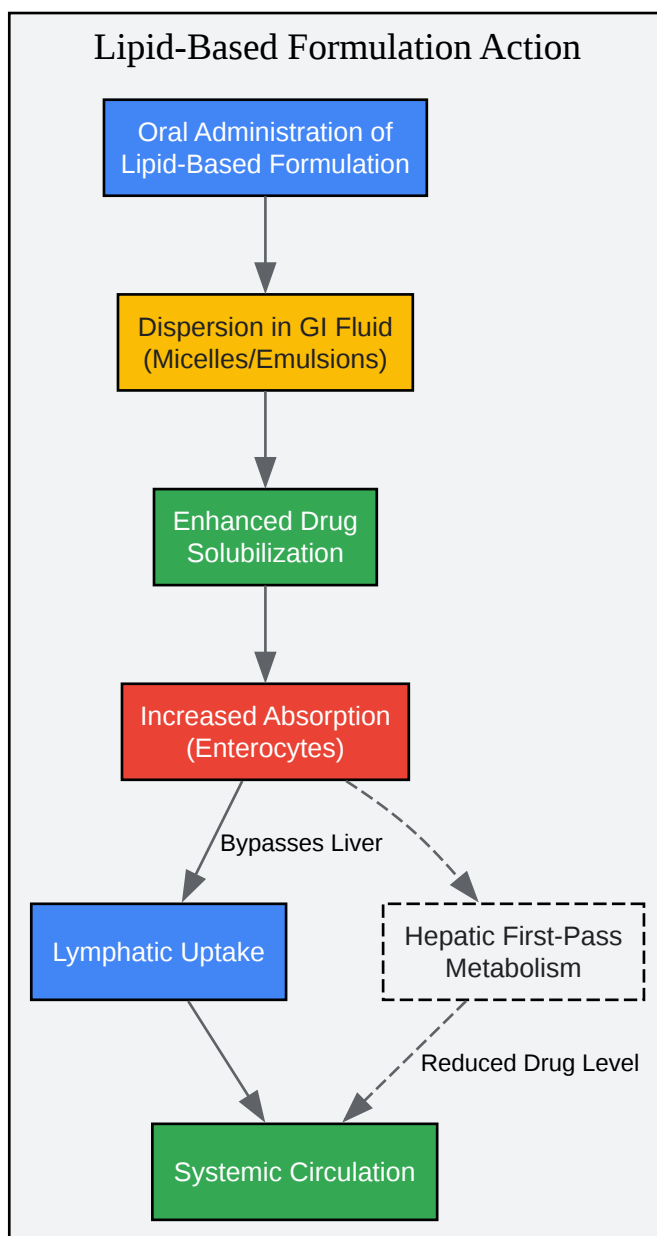
Strategy	Mechanism of Action	Potential Advantages	Potential Disadvantages	Quantitative Improvement (Example)
Solid Dispersion	Increases drug dissolution by dispersing it in a hydrophilic carrier.[7]	Simple to manufacture, can be formulated into solid dosage forms.	Potential for drug recrystallization and stability issues.	2-10 fold increase in AUC.
Lipid-Based Formulations (e.g., SMEDDS)	Improves drug solubilization in the GI tract and can enhance lymphatic absorption, bypassing first-pass metabolism.[5] [17]	High drug loading capacity, suitable for highly lipophilic drugs.	Potential for GI side effects, complex formulation development.	5-20 fold increase in AUC.
Nanosuspensions	Increases the surface area of the drug particles, leading to faster dissolution.[4]	Applicable to a wide range of drugs, can be administered via various routes.	Potential for particle aggregation and physical instability.	3-15 fold increase in AUC.
Prodrug Approach	Improves solubility or permeability by chemically modifying the drug, which is then converted to the active form in vivo.[18]	Can overcome multiple barriers to absorption, potential for targeted delivery.	Requires careful design to ensure efficient conversion to the active drug, potential for altered pharmacology.	Variable, can be >50 fold increase in AUC.

Visualizations



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Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.



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Caption: Mechanism of bioavailability enhancement by lipid-based formulations.

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